![molecular formula C18H13ClFN3O2S B2895211 3-(2-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 536725-52-7](/img/structure/B2895211.png)
3-(2-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H13ClFN3O2S and its molecular weight is 389.83. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Research: Antiviral Agents
This compound has potential applications in the development of new antiviral agents. The isoxazole ring present in the compound is a feature found in many pharmacologically active molecules. For instance, derivatives of isoxazole have been reported to show inhibitory activity against influenza A and other viruses . The presence of chlorophenyl and fluorophenyl groups could be explored for their binding affinity to viral proteins, potentially leading to new treatments for viral infections.
Agricultural Chemistry: Plant Growth Regulators
The structure of this compound resembles that of indole-3-acetic acid, a plant hormone involved in the regulation of growth . Research could be directed towards synthesizing derivatives that mimic or inhibit the action of natural plant hormones, thus controlling plant growth and development.
Biochemical Research: Enzyme Inhibition
Isoxazole derivatives have been used in the preparation of β-lactamase inhibitors . The compound could be studied for its ability to inhibit enzymes that are crucial for bacterial resistance to antibiotics, potentially leading to the development of new antibacterial drugs.
Mechanism of Action
Pharmacokinetics
Its solubility in organic solvents suggests it may have good absorption and distribution profiles. Its metabolism and excretion patterns are currently unknown.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, its solubility in organic solvents suggests that it may be more effective in lipid-rich environments.
properties
IUPAC Name |
3-(2-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O2S/c1-10-15(16(23-25-10)11-6-2-3-7-12(11)19)17(24)22-18(26)21-14-9-5-4-8-13(14)20/h2-9H,1H3,(H2,21,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTGIGIZDRVJQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(=S)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
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